G-5758: A Technical Guide to a Potent and Selective IRE1α Inhibitor
G-5758: A Technical Guide to a Potent and Selective IRE1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-5758 is a potent, selective, and orally bioavailable small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR). By targeting the endoribonuclease (RNase) activity of IRE1α, G-5758 effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive UPR pathway. This inhibition disrupts the cellular mechanisms that allow cancer cells, particularly multiple myeloma cells, to cope with endoplasmic reticulum (ER) stress, leading to apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to G-5758, serving as a valuable resource for researchers in oncology and drug development.
Chemical Structure and Physicochemical Properties
G-5758 was developed through a focused effort to improve the physicochemical properties of earlier IRE1α inhibitors, aiming for decreased lipophilicity, lower molecular weight, and reduced basicity to achieve a favorable in vitro safety profile and good oral exposure.[1]
Chemical Structure:
SMILES: FC1=C(F)C(NS(CC2=CC=CC=C2)(=O)=O)=C(F)C=C1OC3=C(C=CC=N3)C4=CC=NC(N[C@H]5C--INVALID-LINK--CNC5)=N4[2]
(A 2D chemical structure diagram would be generated from the SMILES string and inserted here.)
Table 1: Physicochemical Properties of G-5758
| Property | Value | Reference |
| Molecular Formula | C27H24F4N6O3S | [2] |
| Molecular Weight | 588.58 g/mol | [2] |
| CAS Number | 2413455-99-7 | [1] |
Note: Specific experimental values for logP, pKa, and aqueous solubility are not publicly available at the time of this writing. The development of G-5758 focused on optimizing these properties for improved drug-like characteristics.[1]
Mechanism of Action and Signaling Pathway
G-5758 exerts its therapeutic effect by selectively inhibiting the RNase domain of IRE1α. IRE1α is a bifunctional enzyme with both a kinase and an RNase domain. Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This activated RNase then catalyzes the unconventional splicing of XBP1 mRNA. The spliced XBP1 (XBP1s) protein is a potent transcription factor that upregulates a host of UPR target genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.
G-5758 binds to the RNase domain of IRE1α, preventing the splicing of XBP1 mRNA. This blockade of the IRE1α-XBP1s pathway inhibits the adaptive UPR, leading to an accumulation of unresolved ER stress and ultimately triggering apoptosis in cancer cells that are highly dependent on this pathway for survival, such as multiple myeloma cells.[1][3]
In addition to the pro-survival XBP1s pathway, IRE1α can also initiate a pro-apoptotic signaling cascade through Regulated IRE1-Dependent Decay (RIDD) of mRNAs and the recruitment of TRAF2, leading to the activation of the JNK pathway. The precise effect of G-5758 on these alternative IRE1α signaling branches is an area of ongoing research.
Biological and Pharmacological Properties
G-5758 has demonstrated potent and selective inhibition of IRE1α in various assays.
Table 2: In Vitro and Cellular Activity of G-5758
| Assay | IC50 | Reference |
| HTRF IRE1α Binding Assay | 0.27 nM | [4] |
| IRE1α-RNase Inhibition Assay | 4.3 nM | [4] |
| Cellular XBP1s Luciferase Reporter Assay | 38 nM | [1] |
Table 3: In Vivo Pharmacokinetics of G-5758
| Species | Dose | Cmax | AUC | Reference |
| Male Sprague-Dawley Rats | 500 mg/kg (oral, twice daily for 7 days) | 104,000 ng/mL | 909,000 h·ng/mL | [1] |
In a KMS-11 multiple myeloma xenograft mouse model, oral administration of G-5758 (250 mg/kg, twice daily for 4 days) effectively suppressed XBP1s levels for 12 hours, demonstrating a robust pharmacodynamic response.[1] The compound was well-tolerated in rats at oral doses up to 500 mg/kg.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized protocols for the key assays used to characterize G-5758, based on standard methodologies in the field.
HTRF IRE1α Binding Assay
This assay is a biochemical, in vitro assay designed to measure the direct binding of an inhibitor to the IRE1α protein. It utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Principle: The assay typically employs a tagged recombinant IRE1α protein (e.g., His-tagged) and a fluorescently labeled tracer that binds to the same site as the inhibitor. A donor fluorophore (e.g., Europium cryptate-labeled anti-tag antibody) and an acceptor fluorophore (on the tracer) are used. When the tracer is bound to IRE1α, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competitive inhibitor like G-5758 will displace the tracer, leading to a decrease in the FRET signal.
Materials:
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Recombinant human IRE1α protein (cytosolic domain)
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Fluorescently labeled tracer (e.g., a known ATP-competitive inhibitor with an acceptor fluorophore)
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HTRF donor-labeled antibody (e.g., anti-His-Europium Cryptate)
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G-5758 and other test compounds
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
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384-well low-volume, non-binding surface plates
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HTRF-compatible plate reader
Procedure:
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Prepare serial dilutions of G-5758 and control compounds in the assay buffer.
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In a 384-well plate, add the test compounds, recombinant IRE1α protein, and the fluorescent tracer.
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Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
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Add the HTRF donor-labeled antibody.
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Incubate for another period (e.g., 60 minutes) at room temperature.
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Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
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Calculate the HTRF ratio (acceptor signal / donor signal) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular XBP1s Luciferase Reporter Assay
This is a cell-based assay to measure the inhibition of IRE1α's RNase activity on its endogenous substrate, XBP1 mRNA.
Principle: A reporter construct is engineered where the 26-nucleotide intron of XBP1 is inserted into a luciferase gene in such a way that it disrupts the open reading frame. In the absence of ER stress, a non-functional, truncated luciferase is produced. Upon induction of ER stress and activation of IRE1α, the intron is spliced out, restoring the correct reading frame and leading to the expression of functional luciferase. The amount of light produced is directly proportional to the extent of XBP1 splicing and thus IRE1α RNase activity. G-5758 will inhibit this process, leading to a decrease in the luciferase signal.
Materials:
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A stable cell line expressing the XBP1s-luciferase reporter (e.g., HEK293 or a multiple myeloma cell line)
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Cell culture medium and supplements
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ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)
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G-5758 and other test compounds
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Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
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Opaque-walled 96- or 384-well plates suitable for luminescence measurements
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Luminometer
Procedure:
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Seed the reporter cell line in opaque-walled plates and allow them to adhere overnight.
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Pre-treat the cells with serial dilutions of G-5758 or control compounds for a specified time (e.g., 1-2 hours).
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Induce ER stress by adding Tunicamycin or Thapsigargin to the wells. Include a vehicle-only control (no ER stress) and a positive control (ER stress inducer only).
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Incubate the cells for a period sufficient to induce XBP1 splicing and luciferase expression (e.g., 6-16 hours).
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Equilibrate the plate to room temperature.
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Add the luciferase assay reagent to each well according to the manufacturer's instructions.
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Measure the luminescence using a luminometer.
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Normalize the data to a control for cell viability if necessary (e.g., a parallel assay with a viability reagent like CellTiter-Glo®).
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Plot the normalized luminescence against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
G-5758 is a highly potent and selective IRE1α inhibitor with promising preclinical activity, particularly in the context of multiple myeloma. Its optimized physicochemical properties contribute to its favorable pharmacokinetic profile. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate further investigation into its therapeutic potential and the broader role of the IRE1α pathway in disease. This technical guide serves as a foundational resource for researchers aiming to utilize G-5758 as a chemical probe or to advance its development as a clinical candidate.
